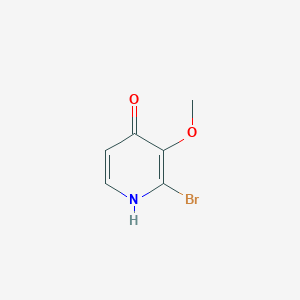![molecular formula C17H23NO4 B1521092 3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid CAS No. 908334-19-0](/img/structure/B1521092.png)
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid
Vue d'ensemble
Description
“3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid” is a chemical compound with the CAS Number 908334-19-0 . It has a molecular weight of 305.37 . The compound is stored at room temperature and is available in powder form . It is used in various applications and services .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[1-(tert-butoxycarbonyl)-3-piperidinyl]benzoic acid . The InChI Code is 1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-5-8-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 305.37 . It is stored at room temperature and is available in powder form .Applications De Recherche Scientifique
Catalytic Activities and Coordination Networks
A study by Han and Hill (2007) demonstrates the use of a coordination network that catalyzes O2-based oxidations. This research is significant as it highlights how benzoic acid derivatives can be integrated into catalytic frameworks, potentially offering a route for the environmental-friendly oxidation of organic compounds (Han & Hill, 2007).
Synthesis of Protected Amino Acids
Czajgucki, Sowiński, and Andruszkiewicz (2003) described the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoates, showcasing the importance of tert-butoxycarbonyl (Boc) protected amino acids in the synthesis of complex molecules. This study emphasizes the utility of Boc-protected intermediates in medicinal chemistry and drug development (Czajgucki et al., 2003).
Magnetic and Crystallographic Properties
Research by Baskett and Lahti (2005) on 3-(N-tert-butyl-N-aminoxyl)benzoic acid explores its crystallography and magnetism, providing valuable insights into the structural and magnetic properties of organic compounds with potential applications in materials science (Baskett & Lahti, 2005).
Lanthanide-based Coordination Polymers
A study by Sivakumar et al. (2011) on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates demonstrates the use of aromatic carboxylic acids in the development of materials with unique photophysical properties. This research underscores the relevance of such compounds in the creation of new materials for optical applications (Sivakumar et al., 2011).
Asymmetric Synthesis
Xue et al. (2002) described the asymmetric synthesis of piperidinecarboxylic acids, highlighting the critical role of Boc protection in the enantioselective synthesis of bioactive molecules. This work illustrates the importance of protected intermediates in the synthesis of chiral compounds (Xue et al., 2002).
Mécanisme D'action
The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-5-8-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIOBHQKBBEWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167593 | |
| Record name | 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908334-19-0 | |
| Record name | 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908334-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1521011.png)
![2-[(3-bromophenyl)amino]-N-(2-methylpropyl)propanamide](/img/structure/B1521012.png)



![4-[(2,2,2-Trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B1521017.png)
amine](/img/structure/B1521021.png)






